molecular formula C13H22BrNO2 B2361467 Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate CAS No. 2580202-47-5

Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate

Cat. No.: B2361467
CAS No.: 2580202-47-5
M. Wt: 304.228
InChI Key: CHKNRGAFCHHIJB-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate is a versatile chemical building block designed for advanced pharmaceutical research and drug discovery. Its structure incorporates two key functional handles: a spiro[3.3]heptane scaffold and a Boc-protected amine. The spiro[3.3]heptane core is a valuable saturated carbon isostere used to rigidify molecular structures, improve metabolic stability, and fine-tune the physicochemical properties of lead compounds . The bromomethyl group serves as an excellent alkylating agent, enabling facile functionalization through nucleophilic substitution reactions, such as in the introduction of amine-containing side chains or the formation of covalent linkages with biological targets. The tert-butoxycarbonyl (Boc) group is a cornerstone of synthetic organic chemistry, acting as a protective group for the amine functionality; it is stable under basic conditions but can be readily removed under mild acidic conditions to unmask the primary amine for further derivatization . This combination of features makes this reagent particularly valuable in medicinal chemistry for the synthesis of complex molecules, including potential SHP2 inhibitors explored in oncology research . The carbamate group itself is known to enhance proteolytic stability and improve cell membrane permeability in drug candidates, making it a privileged structural motif . This compound is intended for the synthesis of novel chemical entities and is strictly for professional research applications in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO2/c1-12(2,3)17-11(16)15-10-7-9(8-14)13(10)5-4-6-13/h9-10H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKNRGAFCHHIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C12CCC2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Considerations and Nomenclature

The target compound features a spiro[3.3]heptane scaffold—a bicyclic system where two three-membered rings share a single atom. Key substituents include:

  • A tert-butyl carbamate (Boc) group at position 1.
  • A bromomethyl moiety at position 3.

Notably, the IUPAC name provided in commercial catalogs (e.g., Enamine,) specifies the Boc group at position 1 and bromomethyl at position 3, which resolves potential numbering ambiguities. This report adheres to this nomenclature.

Synthetic Strategies for the Spiro[3.3]heptane Core

The spiro[3.3]heptane scaffold is typically constructed via alkylation-cyclization sequences. A seminal approach, adapted from the synthesis of 6,6-difluorospiro[3.3]heptane derivatives, involves:

Alkylation of Diisopropyl Malonate

Reagents :

  • Diisopropyl malonate
  • 1,3-Dibromo-2,2-dimethoxypropane
  • Base (e.g., NaH)

Mechanism :
Malonate alkylation with the dibromo reagent forms a diester intermediate, which undergoes cyclization under basic conditions to yield the spiro[3.3]heptane core.

Example Protocol :

  • Dissolve diisopropyl malonate (1.0 equiv) in THF.
  • Add NaH (2.2 equiv) and 1,3-dibromo-2,2-dimethoxypropane (1.1 equiv) at 0°C.
  • Stir at reflux for 12 h.
  • Hydrolyze the diester with aqueous HCl, followed by decarboxylation to yield the spiro ketone.

Yield : ~60–70% (based on analogous reactions).

Functionalization of the Spiro Core

Introduction of the Bromomethyl Group

The bromomethyl substituent at position 3 is introduced via radical bromination or hydroxymethyl-to-bromomethyl conversion :

Route A: Direct Bromination of a Methyl Group

Reagents :

  • N-Bromosuccinimide (NBS)
  • Radical initiator (e.g., AIBN)

Conditions :

  • Solvent: CCl₄ or CH₂Cl₂
  • Light irradiation or thermal initiation (60–80°C).

Challenges :

  • Low reactivity of bridgehead methyl groups necessitates prolonged reaction times.
  • Competing allylic bromination may occur if unsaturated bonds are present.
Route B: Hydroxymethyl Intermediate
  • Hydroxymethylation :

    • React the spiro ketone with formaldehyde under basic conditions to form a secondary alcohol.
    • Example : Spiro[3.3]heptan-3-ylmethanol synthesis via Grignard addition (Mg, CH₂O).
  • Bromination :

    • Treat the alcohol with PBr₃ or HBr in ether.
    • Yield : ~80–90% (based on similar conversions).

Installation of the Boc-Protected Amine

Reductive Amination

Reagents :

  • Spiro[3.3]heptan-3-ylmethyl bromide
  • Ammonium acetate
  • Sodium cyanoborohydride (NaBH₃CN)

Protocol :

  • React the bromide with excess ammonium acetate in MeOH.
  • Add NaBH₃CN portionwise at 0°C.
  • Stir for 24 h at room temperature.

Yield : ~50–60% (estimated from piperidine analogs).

Boc Protection

Reagents :

  • Boc anhydride (Boc₂O)
  • Base (e.g., DMAP or Et₃N)

Conditions :

  • Solvent: Dichloromethane (DCM) or THF.
  • Stir at room temperature for 4–6 h.

Yield : >90% (consistent with Boc protections in).

Integrated Synthetic Routes

Route 1: Sequential Alkylation-Bromination-Protection

  • Spiro Core Formation : Alkylation of diisopropyl malonate → cyclization → ketone intermediate.
  • Bromomethyl Installation : Hydroxymethylation → PBr₃-mediated bromination.
  • Amine Introduction : Reductive amination → Boc protection.

Total Yield : ~30–40% (cumulative).

Route 2: Early-Stage Bromomethyl Incorporation

  • Spiro Core with Bromomethyl : Use 1-bromo-3-(bromomethyl)-2,2-dimethoxypropane in the initial alkylation.
  • Amine Functionalization : Direct amination of the spiro bromide → Boc protection.

Advantages : Fewer steps; higher overall yield (~50%).

Challenges and Optimization

  • Stereochemical Control : The spiro core’s rigidity may lead to diastereomer formation during functionalization. Chiral auxiliaries or asymmetric catalysis could mitigate this.
  • Purification : Reverse-phase chromatography (C-18 columns) is effective for isolating intermediates.
  • Scale-Up : Pd/C-mediated hydrogenation (as in) offers scalable deprotection steps.

Scientific Research Applications

Synthesis Steps:

  • Formation of Carbamate: React di-tert-butyl dicarbonate with the appropriate amine.
  • Bromomethyl Group Introduction: Introduce the bromomethyl functionality through alkylation reactions.
  • Purification: Use techniques such as chromatography to purify the final product.

Medicinal Chemistry

Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate is being explored for its potential biological activities. Compounds with similar structural motifs have shown significant biological effects, including antimicrobial and anticancer properties. The bromomethyl group enhances reactivity, allowing for further modifications that could lead to the development of new therapeutic agents.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique spirocyclic structure allows chemists to create diverse derivatives that can be utilized in various applications, including:

  • Protecting Groups: Used to protect functional groups during multi-step syntheses.
  • Building Blocks: Acts as a building block for synthesizing larger, more complex organic molecules.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in drug design and development:

  • Anticancer Activity: Research has demonstrated that derivatives of spirocyclic compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be modified to enhance its therapeutic efficacy.
  • Antimicrobial Properties: Studies indicate that similar compounds possess significant antimicrobial activity, making them potential candidates for developing new antibiotics.

Comparison with Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructureUnique Features
Tert-butyl carbamateC₅H₁₁NO₂Simple structure; widely used as a protecting group
Spiro[2.5]octane derivativesVariesKnown for unique ring systems; studied for biological activities
Brominated spiro compoundsVariesEnhanced reactivity due to bromine; potential in medicinal chemistry

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate is not well-documented. its reactivity suggests that it can interact with various molecular targets through nucleophilic substitution and other chemical reactions. The bromomethyl group is likely to be a key site for these interactions, allowing the compound to form covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Research Findings and Limitations

  • Hydrogen Bonding : The Boc group’s carbonyl participates in hydrogen bonding (as per graph-set analysis in ), which may influence crystallization behavior and intermolecular interactions in supramolecular assemblies .
  • Reactivity Trends : Brominated spiro compounds exhibit faster reaction kinetics in alkylation compared to chlorinated analogs, though direct comparative kinetic studies are absent in the provided evidence.

Biological Activity

Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H18BrN1O2C_{12}H_{18}BrN_{1}O_{2}, with a molecular weight of approximately 304.23 g/mol. Its structure features a spirocyclic framework that contributes to its chemical reactivity and biological properties.

Property Details
Molecular FormulaC12H18BrN1O2C_{12}H_{18}BrN_{1}O_{2}
Molecular Weight304.23 g/mol
StructureSpirocyclic with bromomethyl group
CAS Number610764-96-0

Synthesis

The synthesis of this compound typically involves several steps, including the use of di-tert-butyl dicarbonate as a reagent and triethylamine as a base. The general synthesis pathway includes:

  • Formation of the carbamate by reacting tert-butyl alcohol with the appropriate amine.
  • Introduction of the bromomethyl group through nucleophilic substitution.
  • Purification using chromatography techniques.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions facilitated by the reactive bromomethyl group. This property allows it to interact with various biological targets, potentially leading to therapeutic effects.

Potential Mechanisms Include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, forming new compounds with distinct biological activities.
  • Oxidation and Reduction Reactions: Although less documented, these reactions may also contribute to its biological effects.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study on spirocyclic derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may exhibit similar properties due to its structural characteristics .
  • Anti-inflammatory Effects:
    • Compounds with brominated spiro structures have shown potential in reducing inflammation in cellular models, indicating that this compound could possess similar anti-inflammatory properties .
  • Cytotoxicity Studies:
    • Research on related spiro compounds has indicated potential cytotoxic effects against cancer cell lines, highlighting the need for further investigation into the cytotoxicity of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For spirocyclic carbamates, a common approach includes:

  • Core Formation : Cyclization reactions to construct the spiro[3.3]heptane framework, often using intramolecular alkylation or transition-metal-catalyzed coupling .
  • Functionalization : Bromomethyl introduction via halogenation (e.g., NBS or HBr under controlled conditions) followed by carbamate protection using tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm spirocyclic geometry and bromomethyl positioning .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reversed-phase C18 columns with UV detection .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na]⁺ adducts) .

Q. What are the optimal storage conditions to maintain stability?

  • Methodological Answer :

  • Store under inert atmosphere (argon) at 2–8°C in amber vials to prevent hydrolysis of the carbamate group or bromine displacement .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., Boc cleavage via TGA/DSC analysis) .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes in the synthesis of this spiro compound?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor spirocyclic transition states by stabilizing intermediates, while non-polar solvents may lead to side products .
  • Catalytic Control : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during cyclization .
  • Temperature : Lower temperatures (−78°C) minimize epimerization during bromomethyl functionalization .

Q. What computational methods are suitable for predicting the reactivity of the bromomethyl group in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation barriers for bromine substitution reactions (e.g., SN2 vs. radical pathways) .
  • Molecular Docking : Simulate interactions with nucleophilic biomolecules (e.g., cysteine residues) to predict off-target effects .
  • MD Simulations : Assess solvation effects on bromine’s leaving-group ability in aqueous vs. lipid environments .

Q. How can researchers design experiments to study the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes with nucleophilic active sites) to measure binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
  • Fluorescence Quenching : Monitor conformational changes in labeled proteins upon compound binding .

Data Contradictions and Limitations

  • Synthetic Yield Variability : Some protocols report <50% yields for spirocyclic intermediates due to competing oligomerization; optimize via slow reagent addition .
  • Safety Discrepancies : While similar carbamates are classified as non-hazardous (GHS), bromomethyl derivatives may require hazard reassessment under IATA guidelines .

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